molecular formula C8H4F5N3 B2387105 3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 477871-44-6

3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2387105
M. Wt: 237.133
InChI Key: IXNLNZKUZJOGKO-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of such compounds often involves various methods to introduce the trifluoromethyl functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Scientific Research Applications

Synthesis Methods and Chemical Structures

  • Novel derivatives of [1,2,4]triazolo[4,3-a]pyridine have been synthesized using microwave irradiation, revealing their chemical structures through NMR, MS, and elemental analysis. This method demonstrates a practical approach for creating new compounds with potential applications in various fields (Yang et al., 2015).

Antifungal Properties

  • Some [1,2,4]triazolo[4,3-a]pyridine compounds exhibit antifungal activity, although this activity was found to be weak in certain derivatives. This finding suggests potential use in developing antifungal agents (Yang et al., 2015).

Crystal Structure Analysis

  • The crystal structure of certain [1,2,4]triazolo[4,3-a]pyridine derivatives has been determined, providing valuable information for understanding their chemical properties and potential applications in materials science (El-Kurdi et al., 2021).

Synthetic Routes to Related Compounds

  • Various methods have been developed for synthesizing related compounds, such as 1,2,4-triazolo[1,5-a]pyridines, using metal-free synthesis strategies. These methodologies are important for the efficient production of these compounds, which can have diverse applications (Zheng et al., 2014).

Applications in Fluorescence and Density Functional Theory (DFT) Studies

  • Fluorescent derivatives of [1,2,3]triazolo[1,5-a]pyridines have been synthesized, indicating their potential use in fluorescence-based applications. Additionally, DFT studies have been conducted to understand the chemical behavior and structure of these compounds, which is crucial for their application in various fields (Abarca et al., 2006).

properties

IUPAC Name

3-(difluoromethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5N3/c9-5(10)7-15-14-6-4(8(11,12)13)2-1-3-16(6)7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNLNZKUZJOGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

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